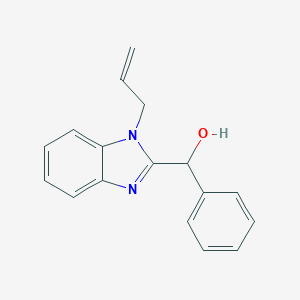
(1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol, also known as ABPM, is a chemical compound that has been the focus of several scientific studies due to its potential applications in various fields.
Applications De Recherche Scientifique
(1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol has been studied for its potential applications in several scientific fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In materials science, (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol has been used as a building block for the synthesis of novel polymers and materials. In catalysis, (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol has been studied as a potential catalyst for various chemical reactions.
Mécanisme D'action
The mechanism of action of (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
(1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol can inhibit the proliferation of cancer cells and the production of inflammatory mediators. In vivo studies have shown that (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol is that it can be synthesized in high yields with high purity, making it a useful building block for the synthesis of novel materials and compounds. Another advantage is that (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol has been shown to have potential therapeutic applications in several diseases. However, one limitation of (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol is that its mechanism of action is not fully understood, which may limit its potential applications in certain fields.
Orientations Futures
There are several future directions for research on (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic applications. Another direction is to explore its potential applications in catalysis and materials science. Additionally, further studies are needed to evaluate the safety and efficacy of (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol in vivo and in clinical trials.
Méthodes De Synthèse
(1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol can be synthesized through a multistep process involving the reaction of 2-phenyl-1H-benzo[d]imidazole with allyl bromide and subsequent reduction with sodium borohydride. This method has been optimized to produce high yields of (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol with high purity.
Propriétés
Numéro CAS |
5660-43-5 |
|---|---|
Nom du produit |
(1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol |
Formule moléculaire |
C17H16N2O |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
phenyl-(1-prop-2-enylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C17H16N2O/c1-2-12-19-15-11-7-6-10-14(15)18-17(19)16(20)13-8-4-3-5-9-13/h2-11,16,20H,1,12H2 |
Clé InChI |
YPHATWPQCSCPCW-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O |
SMILES canonique |
C=CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O |
Solubilité |
24.2 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



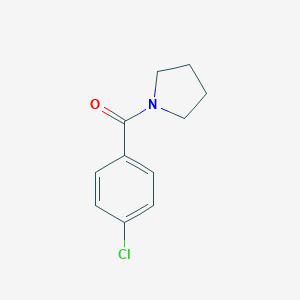
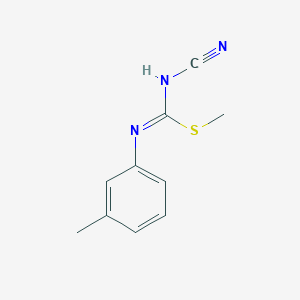
![(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine](/img/structure/B188377.png)
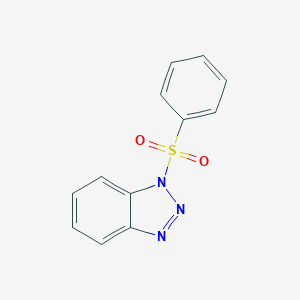
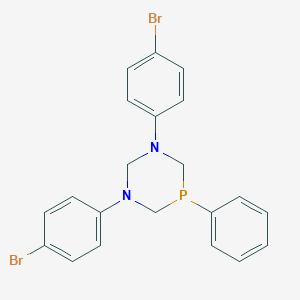
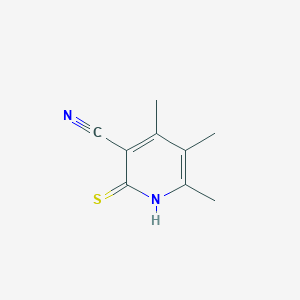
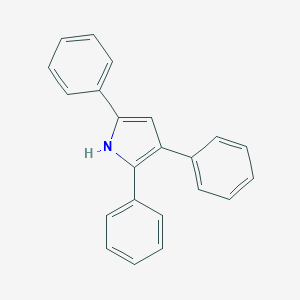
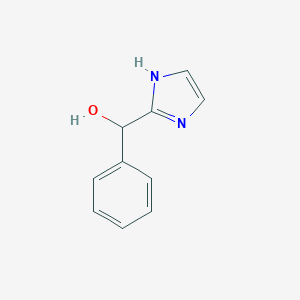
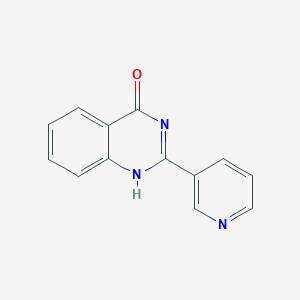
![[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate](/img/structure/B188388.png)
![(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid](/img/structure/B188389.png)
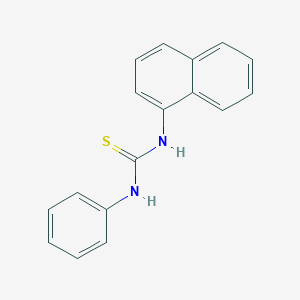
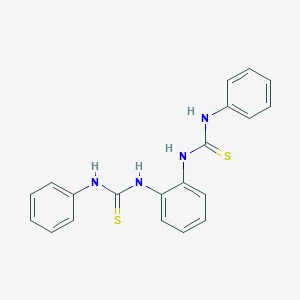
![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B188398.png)